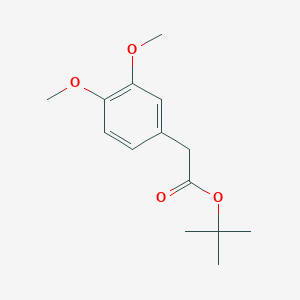

Tert-butyl (3,4-dimethoxyphenyl)acetate

Description

Tert-butyl (3,4-dimethoxyphenyl)acetate is an ester derivative featuring a 3,4-dimethoxyphenyl group linked to an acetate backbone, with a tert-butyl ester protecting group. This compound is frequently utilized in organic synthesis as an intermediate for pharmaceuticals and bioactive molecules due to the tert-butyl group’s stability under acidic conditions and ease of deprotection . Its synthesis typically involves alkylation reactions, such as the coupling of tert-butyl bromoacetate with phenolic precursors under basic conditions (e.g., K₂CO₃ in acetone), achieving high yields (up to 100%) . The 3,4-dimethoxyphenyl moiety contributes electron-rich aromatic properties, influencing reactivity in further functionalization steps .

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl 2-(3,4-dimethoxyphenyl)acetate |

InChI |

InChI=1S/C14H20O4/c1-14(2,3)18-13(15)9-10-6-7-11(16-4)12(8-10)17-5/h6-8H,9H2,1-5H3 |

InChI Key |

FUHZCTDEMXANRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl (3,4-dimethoxyphenyl)acetate can be compared to structurally related esters, amides, and heterocyclic derivatives (Table 1). Key distinctions include:

| Compound Name | Key Features | Molecular Weight (g/mol) | Synthesis Yield | Applications | References |

|---|---|---|---|---|---|

| This compound | Bulky tert-butyl ester, 3,4-dimethoxyphenyl group | ~322.4 (estimated) | 93–100% | Antimalarial intermediates | |

| Ethyl (3,4-dimethoxyphenyl)aminoacetate | Ethyl ester, amino-oxo substituent | 265.3 | N/A | Pharmaceutical intermediates | |

| Butyl 2-bromo-(3,4-dimethoxyphenyl)acetate | Bromoacetate, butyl ester | ~331.2 | 23–25% | Low-yield byproduct | |

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate | Unsaturated butenyl chain, acetate group | 250.3 | N/A | Not specified | |

| 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | Chromenone core, hydroxyl and methyl groups | 314.3 | N/A | Antimicrobial research |

Key Observations :

- Steric Effects : The tert-butyl group enhances steric hindrance, reducing undesired side reactions compared to smaller esters (e.g., ethyl or methyl) .

- Electronic Properties: The 3,4-dimethoxyphenyl group increases electron density, favoring electrophilic aromatic substitution in derivatives like chromenones .

- Synthetic Efficiency : Tert-butyl derivatives exhibit higher yields (93–100%) compared to bromoacetates (23–25%), which suffer from competing side reactions .

Reactivity and Stability

- Deprotection : The tert-butyl ester is stable under acidic conditions but cleaved efficiently with trifluoroacetic acid (TFA), unlike ethyl esters, which require harsher basic conditions .

- Hydrolytic Stability: Ethyl (3,4-dimethoxyphenyl)aminoacetate is prone to hydrolysis due to its electron-withdrawing oxo group, limiting its use in aqueous environments .

- Thermal Stability : Unsaturated derivatives like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate may undergo isomerization or decomposition under prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.